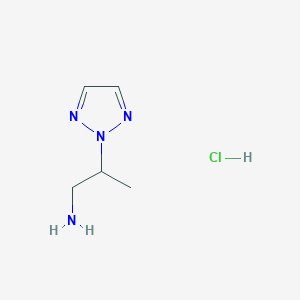
(2R,3S)-4-(叔丁氧羰基)-2-甲基吗啉-3-羧酸
描述
The compound “(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is present in many bioactive molecules. The tert-butoxycarbonyl (t-Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Molecular Structure Analysis
The compound contains a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom. The stereochemistry is indicated by the (2R,3S) notation, which means that the 2nd and 3rd carbons have R and S configurations, respectively .Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions, depending on the functional groups present. The t-Boc group can be removed under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the morpholine ring might increase the compound’s solubility in polar solvents .科学研究应用
农药开发
在农药研究中,该化合物的衍生物可以作为除草剂或杀虫剂进行研究。吗啉环可以成为开发针对害虫特定酶或受体的新型化合物的主要组成部分。
所有这些应用都利用了(2R,3S)-4-(叔丁氧羰基)-2-甲基吗啉-3-羧酸的独特化学性质,证明了其在各个领域的科学研究中的多功能性和重要性。叔丁基的反应模式及其在生物合成和生物降解途径中的影响进一步突出了其在化学和生物学中的重要性 .
安全和危害
作用机制
Mode of Action
The tert-butyl group in the compound is known to have a unique reactivity pattern, which may influence its interaction with its targets .
Biochemical Pathways
The tert-butyl group in the compound is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid . .
生化分析
Biochemical Properties
(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl group is known for its stability under acidic conditions and its ease of removal under mild basic conditions, making it an ideal protecting group in organic synthesis . This compound interacts with various enzymes and proteins, primarily through its Boc group, which can form stable carbamate linkages with amino groups on proteins and peptides. These interactions are crucial for the temporary protection of functional groups during multi-step synthesis processes.
Molecular Mechanism
At the molecular level, (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid exerts its effects through the formation of carbamate linkages with amino groups. This interaction is reversible, allowing the Boc group to be removed under specific conditions, thereby restoring the free amino group. This reversible protection mechanism is essential for the stepwise synthesis of complex peptides and proteins. The compound’s ability to form stable carbamate linkages without interfering with other functional groups makes it a valuable tool in organic synthesis and biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid are critical factors. The Boc group is stable under acidic conditions but can be removed under mild basic conditions, such as treatment with trifluoroacetic acid (TFA). Over time, the compound’s stability ensures that it can protect amino groups throughout the synthesis process, but it must be carefully monitored to prevent premature deprotection. Long-term studies have shown that the compound remains effective in protecting amino groups during extended synthesis protocols .
Dosage Effects in Animal Models
The effects of (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid in animal models are primarily related to its role in peptide synthesis. Different dosages can influence the efficiency of peptide assembly and the overall yield of the desired product. At higher doses, there may be an increased risk of toxicity or adverse effects, particularly if the compound is not adequately removed after the synthesis process. Studies have shown that careful dosage control is essential to minimize potential side effects and ensure the successful synthesis of bioactive peptides .
Metabolic Pathways
(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid is involved in metabolic pathways related to peptide synthesis. The Boc group is metabolized through hydrolysis, leading to the release of carbon dioxide and the corresponding amine. This metabolic process is essential for the removal of the protecting group and the subsequent activation of the amino group for further reactions. The compound’s involvement in these pathways highlights its importance in the controlled synthesis of peptides and proteins .
Transport and Distribution
Within cells and tissues, (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid is transported and distributed based on its chemical properties. The compound can diffuse across cell membranes and interact with intracellular proteins and enzymes. Its distribution is influenced by the presence of transporters and binding proteins that facilitate its movement within the cellular environment. The localization and accumulation of the compound are critical for its effectiveness in protecting amino groups during synthesis .
Subcellular Localization
The subcellular localization of (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid is primarily determined by its interactions with intracellular proteins and enzymes. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions ensure that the Boc group is available where it is needed for the protection of amino groups during peptide synthesis. The compound’s ability to localize within specific subcellular regions enhances its effectiveness in biochemical applications .
属性
IUPAC Name |
(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-8(9(13)14)12(5-6-16-7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJUXKBCUVWHIX-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807938-50-6 | |
| Record name | (2R,3S)-4-[(tert-butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


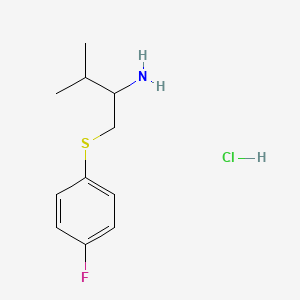
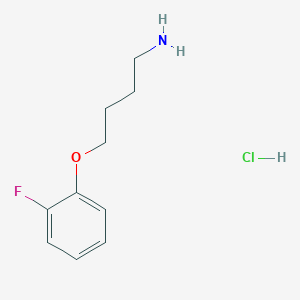





![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)
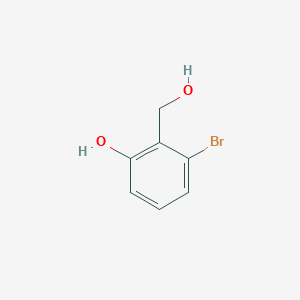

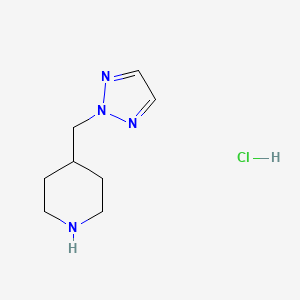
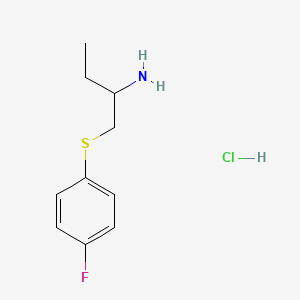
![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)
